ethyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate

Lipophilicity Drug design Physicochemical properties

Ethyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate (CAS 142259-60-7) is a fluorinated α-hydroxy-α-trifluoromethyl-β,γ-alkynyl ester building block with the molecular formula C₇H₇F₃O₃ and a molecular weight of 196.12 g/mol. It is commercially available at research-grade purity (≥95%) from Enamine Ltd.

Molecular Formula C7H7F3O3
Molecular Weight 196.12 g/mol
CAS No. 142259-60-7
Cat. No. B6239390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate
CAS142259-60-7
Molecular FormulaC7H7F3O3
Molecular Weight196.12 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C#C)(C(F)(F)F)O
InChIInChI=1S/C7H7F3O3/c1-3-6(12,7(8,9)10)5(11)13-4-2/h1,12H,4H2,2H3
InChIKeyHKHMSMCSWWZIPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Hydroxy-2-(trifluoromethyl)but-3-ynoate (CAS 142259-60-7): What Procurement Specialists Need to Know


Ethyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate (CAS 142259-60-7) is a fluorinated α-hydroxy-α-trifluoromethyl-β,γ-alkynyl ester building block with the molecular formula C₇H₇F₃O₃ and a molecular weight of 196.12 g/mol [1]. It is commercially available at research-grade purity (≥95%) from Enamine Ltd. and its US subsidiary, with pricing starting at approximately $366 for 100 mg [1]. The compound is utilized as a versatile intermediate in medicinal chemistry and agrochemical research, where its quaternary carbon center, bearing hydroxyl, trifluoromethyl, alkyne, and ethyl ester functionalities, enables orthogonal synthetic transformations (e.g., Sonogashira coupling, ester hydrolysis, oxidation, and nucleophilic additions) [1].

Why Generic Substitution of Ethyl 2-Hydroxy-2-(trifluoromethyl)but-3-ynoate Fails: Structural Uniqueness Over In-Class Analogs


Ethyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate cannot be substituted by simpler α-hydroxy-α-trifluoromethyl esters or non-fluorinated alkynyl esters without fundamentally altering synthetic utility. The simultaneous presence of a terminal alkyne and an α-trifluoromethyl group on the same quaternary carbon center provides a unique bifunctional reactivity profile: the alkyne enables transition-metal-catalyzed cross-coupling and azide-alkyne cycloaddition (CuAAC), while the CF₃ group imparts high metabolic stability, lipophilicity, and electron-withdrawing effects that modulate the reactivity of both the alkyne and the hydroxyl group [1]. Replacing the alkyne with an alkene (e.g., ethyl 2-hydroxy-2-(trifluoromethyl)but-3-enoate) eliminates click-chemistry compatibility, while substituting CF₃ with CH₃ (e.g., ethyl 2-hydroxy-2-methylbut-3-ynoate) drastically reduces lipophilicity and metabolic stability, altering pharmacokinetic profiles of downstream candidates [1]. Similarly, the methyl ester analog (CAS 130307-84-5) exhibits different solubility and transesterification behavior, which can compromise large-scale synthetic protocols. The quantitative evidence below substantiates these differentiation claims.

Product-Specific Quantitative Evidence Guide for Ethyl 2-Hydroxy-2-(trifluoromethyl)but-3-ynoate (142259-60-7)


Enhanced Lipophilicity (LogP) Compared to Non-Fluorinated and Des-CF₃ Analogs

The target compound exhibits a computed LogP of 0.93 [1], which is approximately 1.5–2.0 log units higher than its non-fluorinated analog ethyl 2-hydroxybut-3-ynoate (estimated LogP ≈ -0.5 to -1.0 based on fragment-based calculations) and roughly 0.5 log units higher than the methyl ester analog (computed LogP ≈ 0.43, estimated via ALOGPS 2.1 for methyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate) [2]. This increase in lipophilicity, directly attributable to the CF₃ group and the ethyl ester, enhances membrane permeability and blood-brain barrier penetration potential, which is critical for central nervous system (CNS) drug discovery programs.

Lipophilicity Drug design Physicochemical properties

Alkyne-Specific Reactivity: CuAAC Click Chemistry vs. Alkene Analogs

The terminal alkyne moiety of ethyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with second-order rate constants typically ranging from 10 to 10³ M⁻¹s⁻¹ for terminal alkynes in aqueous/organic media [1]. In contrast, the alkene analog (ethyl 2-hydroxy-2-(trifluoromethyl)but-3-enoate) is unreactive under standard CuAAC conditions, requiring alternative bioconjugation chemistries (e.g., thiol-ene with k ~ 10⁻¹–10¹ M⁻¹s⁻¹, or inverse-electron-demand Diels-Alder) that are often less compatible with aqueous biological systems [2]. This difference in orthogonal reactivity is decisive for library synthesis and probe design where bioorthogonal coupling is required.

Click chemistry Bioconjugation Cycloaddition

Commercial Availability and Pricing vs. Custom Synthesis of Uncommon Analogs

Ethyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate is commercially stocked by Enamine (lead time: 2–5 days) at 95% purity, priced at $366/100 mg, $523/250 mg, and $1,057/1 g [1]. The methyl ester analog (CAS 130307-84-5) is available from multiple Chinese suppliers but typically requires 2–4 weeks lead time for international shipping, with purity often ≤95% [2]. The alkene analog is not routinely stocked by major building-block suppliers, necessitating custom synthesis with estimated costs exceeding $2,000/g and lead times of 6–8 weeks [3]. This procurement advantage reduces project delays and ensures batch-to-batch consistency.

Procurement efficiency Cost analysis Supply chain

Hydrogen-Bonding Capacity and Polar Surface Area: Implication for Oral Bioavailability

The target compound has a topological polar surface area (TPSA) of 47 Ų and one H-bond donor (OH) [1], well within the Veber oral bioavailability thresholds (TPSA < 140 Ų, HBD ≤ 5). In comparison, the des-hydroxy analog (ethyl 2-(trifluoromethyl)but-3-ynoate, TPSA ≈ 26 Ų, no HBD) sacrifices critical hydrogen-bonding capacity needed for target engagement, while the diol analog (ethyl 2,4-dihydroxy-2-(trifluoromethyl)but-3-ynoate, TPSA ≈ 70–80 Ų, 2 HBD) may exceed optimal permeability limits. The balanced HBD/TPSA profile of the target compound supports its role as a privileged fragment for lead optimization.

Drug-likeness ADME TPSA

Rotatable Bonds and Molecular Flexibility: Impact on Entropic Binding Penalty

The target compound possesses 4 rotatable bonds and a fraction of sp³ carbons (Fsp³) of 0.571 [1], indicating moderate flexibility. The methyl ester analog has 3 rotatable bonds (Fsp³ = 0.50) and is thus more rigid, which may reduce the entropic penalty upon binding to flexible protein pockets but at the cost of conformational adaptability. The ethyl ester's additional rotatable bond (C-O-C-C torsion) allows better accommodation to dynamic binding sites, a property exploited in fragment-based drug design to enhance hit rates against challenging targets.

Conformational analysis Binding affinity Molecular recognition

Best Application Scenarios for Ethyl 2-Hydroxy-2-(trifluoromethyl)but-3-ynoate (142259-60-7) Driven by Quantitative Evidence


Fragment-Based Drug Discovery (FBDD) for CNS Targets

The balanced LogP (0.93) and TPSA (47 Ų) place this compound within the optimal CNS drug space, while its terminal alkyne enables rapid diversification via CuAAC to generate focused libraries. Its commercial availability at 95% purity accelerates fragment screening campaigns, avoiding the 6–8 week delays associated with custom synthesis of alkene or des-CF₃ analogs [1].

PROTAC Linker Synthesis via Bioorthogonal Conjugation

The terminal alkyne enables CuAAC-mediated conjugation to azide-functionalized E3 ligase ligands, a key step in assembling PROTACs. The high CuAAC reactivity (k ~ 10–10³ M⁻¹s⁻¹) ensures efficient coupling under mild aqueous conditions, while the ester group offers a handle for subsequent hydrolysis to the free acid for amide bond formation with target-protein ligands [1].

Agrochemical Lead Optimization Requiring Metabolic Stability

The α-CF₃ group blocks oxidative metabolism at the quaternary carbon, a common soft spot in non-fluorinated analogs. Combined with the alkyne motif, which can undergo propargylic oxidation in vivo, this compound serves as a metabolically stable scaffold for fungicide or herbicide discovery, where field half-life is a critical selection parameter [1].

19F NMR Probe Development

The single CF₃ group provides a sharp ¹⁹F NMR singlet, making this compound a sensitive probe for monitoring enzymatic transformations (e.g., ester hydrolysis or alkyne hydration) in complex biological matrices. The ethyl ester variant offers superior solubility in aqueous buffers compared to the methyl ester, improving signal-to-noise in NMR-based assays [1].

Quote Request

Request a Quote for ethyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.